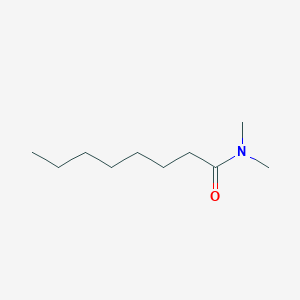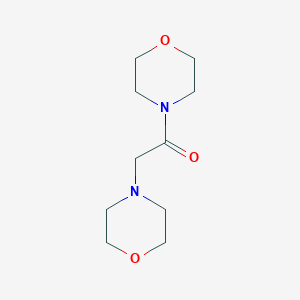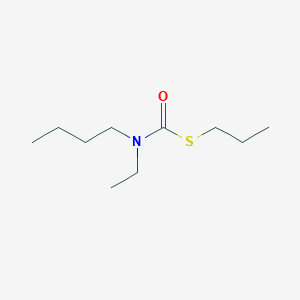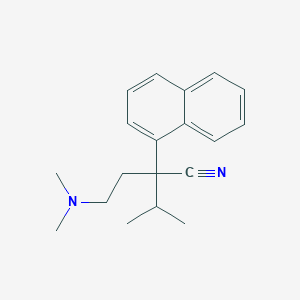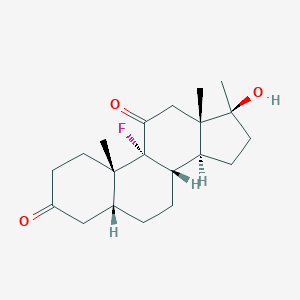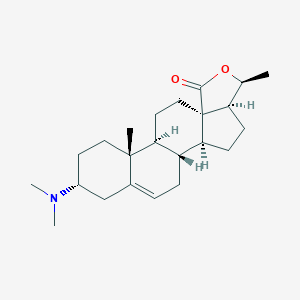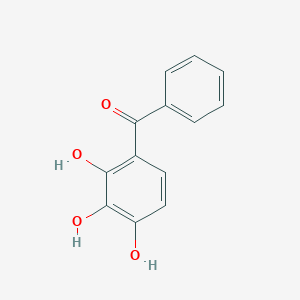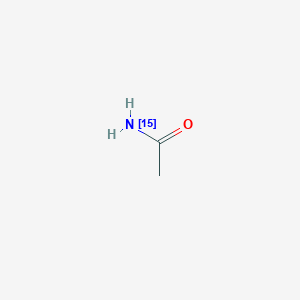
1,1,2,2-tetrafluoro-N,N-dimethylethanamine
Descripción general
Descripción
1,1,2,2-Tetrafluoro-N,N-dimethylethanamine (TFDMEA) is an organic compound that has been used as a reagent in various laboratory experiments and applications, including the synthesis of pharmaceuticals and other compounds. It is a versatile, relatively inexpensive, and safe to use reagent that has attracted the attention of researchers in recent years.
Aplicaciones Científicas De Investigación
Fluorine Addition and Derivative Formation
The reaction of fluorine with various tolanes, including 1,1,2,2-tetrafluoro-1,2-diarylethanes, demonstrates the utility of 1,1,2,2-tetrafluoro-N,N-dimethylethanamine in the formation of fluorinated derivatives. These derivatives are important for their distinct chemical properties, especially in organic synthesis and materials science (McEwen, Guzikowski, & Wolf, 1984).
Chemical Synthesis and Compound Preparation
The preparation of various fluorinated compounds, such as 1,1,1,2-tetrafluoro2-iodoethane, is facilitated by using this compound. These methods are crucial in synthesizing specific fluorinated chemicals for further applications in various fields like pharmaceuticals and material science (Igumnov, 2022).
Exploration of Molecular Interactions
Studies on intramolecular charge resonance in dimer radical anions, including those of this compound derivatives, provide insights into molecular interactions and electron transfer processes. This knowledge is significant in the field of physical chemistry, particularly in understanding the behavior of radical anions and their potential applications in catalysis and organic electronics (Tojo, Fujitsuka, & Majima, 2012).
Development of Novel Chiral Agents
The synthesis of novel amine ligands from derivatives of this compound has led to the development of new chiral agents. These are particularly useful in asymmetric synthesis, an area of significant interest in the development of pharmaceuticals and fine chemicals (Yap et al., 2014).
Photoinduced Electron-Transfer Reactions
Research on the complexation and photoinduced electron-transfer reactions involving this compound derivatives is crucial in understanding light-induced chemical processes. This knowledge is applicable in photovoltaics, photocatalysis, and the development of light-activated molecular systems (Chen, Li, & Zhou, 1993).
Decomposition Mechanisms and Kinetics
Understanding the thermal decomposition mechanisms and kinetics of compounds like this compound is crucial in fields like materials science and chemical engineering, where thermal stability and decomposition products are critical factors (Chen & McQuaid, 2012).
Use as a Fluorinating Agent
This compound has been identified as an effective fluorinating agent, particularly for the conversion of alcohols into alkyl fluorides. This application is vital in synthetic chemistry for introducing fluorine atoms into organic molecules, often altering their physical and chemical properties significantly (Petrov et al., 2001).
Mecanismo De Acción
Target of Action
It is often used as a fluorinating agent in organic synthesis , suggesting that its targets could be organic compounds that require the introduction of fluorine atoms.
Mode of Action
1,1,2,2-Tetrafluoro-N,N-dimethylethanamine interacts with its targets by introducing fluorine atoms into the organic compounds . The exact mechanism of this interaction and the resulting changes depend on the specific reaction conditions and the nature of the target compound.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific target compound and the nature of the fluorination reaction . Fluorination can significantly alter the properties of organic compounds, potentially leading to a wide range of molecular and cellular effects.
Safety and Hazards
Propiedades
IUPAC Name |
1,1,2,2-tetrafluoro-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F4N/c1-9(2)4(7,8)3(5)6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRGYRZBWQFJGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620545 | |
| Record name | N,N-dimethyl-2H-perfluoroethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1550-50-1 | |
| Record name | 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1550-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-dimethyl-2H-perfluoroethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanamine, 1,1,2,2-tetrafluoro-N,N-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


